molecular formula C14H27NO3 B2641870 Tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate CAS No. 2167030-10-4

Tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate

Cat. No.: B2641870
CAS No.: 2167030-10-4
M. Wt: 257.374
InChI Key: YDHRWXAOBRGJBN-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate is a chemical compound known for its stability and utility in various chemical reactions. It is often used as an intermediate in organic synthesis and has applications in the development of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-3,3,5,5-tetramethylpiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-hydroxy-3,3,5,5-tetramethylpiperidine+tert-butyl chloroformatetert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate+HCl\text{4-hydroxy-3,3,5,5-tetramethylpiperidine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-hydroxy-3,3,5,5-tetramethylpiperidine+tert-butyl chloroformate→tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate+HCl

Industrial Production Methods: In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of solvents to facilitate the reaction and purification steps.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate is used in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and other biologically active compounds.

    Industry: Used in the production of stabilizers, antioxidants, and other specialty chemicals.

Comparison with Similar Compounds

    4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in oxidation reactions.

    Tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate: Similar structure but with different substitution patterns.

Uniqueness: Tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its stability and versatility make it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

tert-butyl 4-hydroxy-3,3,5,5-tetramethylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-12(2,3)18-11(17)15-8-13(4,5)10(16)14(6,7)9-15/h10,16H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHRWXAOBRGJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(C1O)(C)C)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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